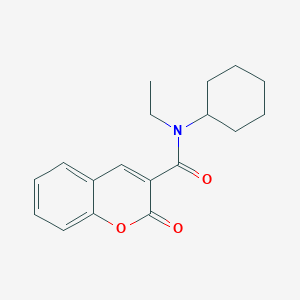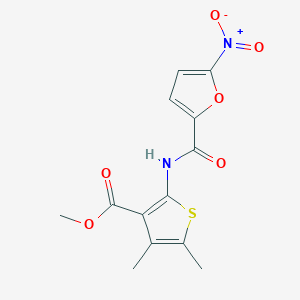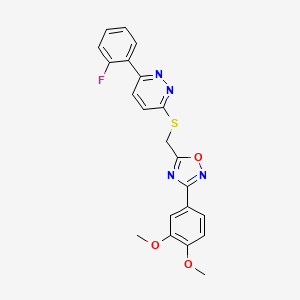
N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide" is not directly mentioned in the provided papers, but it appears to be related to the class of compounds discussed in the context of cyclohexanecarboxamide derivatives and benzopyrones. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves the formation of cyclohexanecarboxamide derivatives with various aryl substituents. For instance, a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, indicating a versatile approach to modifying the cyclohexanecarboxamide core structure . Similarly, the synthesis of substituted 1-benzyl-2-formyloctahydroisoquinolines through acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides demonstrates the potential for creating complex structures from simpler cyclohexene-based precursors .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives . The molecular conformation is further stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of carbamothioyl groups suggests potential reactivity with nucleophiles and electrophiles, as well as the possibility of forming metal complexes, as seen in the synthesis of Ni(II) and Cu(II) complexes of N-(R-carbamothioyl)cyclohexanecarboxamides . The cyclization reactions to form benzopyrones and related compounds also indicate the ability of these molecules to undergo ring-closure reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallization in different space groups and the conformation of the molecules can affect properties such as solubility, melting point, and reactivity. For example, the delocalization of π electrons in the thiocarbonyl group of N-(diethylcarbamothioyl)cyclohexanecarboxamide suggests potential electronic properties that could be relevant in material science applications . The chair conformation of the cyclohexane ring is also indicative of the stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
- Hydrogen Bonding in Anticonvulsant Enaminones : Studies on anticonvulsant enaminones have revealed the importance of hydrogen bonding and molecular conformation in determining their biological activity. Such compounds, including various cyclohexene derivatives, exhibit specific sofa conformations and intramolecular hydrogen bonding that could be analogous to the interactions expected in N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide (Kubicki, Bassyouni, & Codding, 2000).
Synthetic Applications
- Synthesis of Fluorinated Compounds : Research into the synthesis of fluorinated cyclohexene derivatives outlines a method for introducing trifluoromethyl groups, which could be relevant for modifying the chemical or pharmacological properties of this compound (Okoro et al., 2006).
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h6-8,11-12,14H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZCLKELNZTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)





![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)